One prominent research application of 2-EHTG is in the selective extraction of specific metals, particularly indium(III) and gallium(III). It exhibits high selectivity towards these metals, making it valuable for separating them from other elements present in a mixture. This process finds applications in purifying these metals for various industrial and scientific uses [1].
-EHTG serves as a reagent in the synthesis of conjugated polymers, a type of polymer with alternating single and double bonds between carbon atoms. These polymers exhibit unique electrical and optical properties, making them desirable materials for various applications in electronics, optoelectronics, and organic photovoltaics [2].
2-Ethylhexyl thioglycolate, also known as thioglycolic acid 2-ethylhexyl ester, is a clear, oily liquid characterized by its distinctive odor. Its molecular formula is , with a molecular weight of approximately 204.33 g/mol. This compound is insoluble in water but soluble in organic solvents such as ethanol and ether . It is primarily used as an intermediate in the production of various chemicals, including plastic stabilizers, pesticides, and pharmaceuticals .
As a primary mercaptan, 2-ethylhexyl thioglycolate exhibits typical mercaptan reactions:
These reactions make it valuable in the synthesis of heat stabilizers for polymers such as polyvinyl chloride.
2-Ethylhexyl thioglycolate has been classified with moderate toxicity. It is harmful if ingested and may cause skin sensitization upon contact. The compound has shown low toxicity through dermal and inhalation routes but is considered very toxic to aquatic life with long-lasting effects . There is no evidence suggesting carcinogenic potential or significant reproductive toxicity associated with this compound .
The synthesis of 2-ethylhexyl thioglycolate typically involves the esterification of thioglycolic acid with 2-ethylhexanol. Key methods include:
These methods allow for efficient production while controlling reaction conditions to optimize yield.
The applications of 2-ethylhexyl thioglycolate are diverse:
Several compounds exhibit similar chemical properties or applications to 2-ethylhexyl thioglycolate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Thioglycolic Acid | A smaller mercaptan used primarily in cosmetics and hair treatments. | |
| Butyltin Thioglycolate | A heavier mercaptan used as a stabilizer in PVC products. | |
| Octyltin Thioglycolate | Similar applications as butyltin but with different solubility properties. |
Uniqueness: What sets 2-ethylhexyl thioglycolate apart is its specific chain length and structure that provide unique properties such as lower volatility and enhanced compatibility with various polymer systems compared to shorter-chain thioglycolates like thioglycolic acid.
The development of thioglycolate esters emerged from foundational research conducted in the early 1930s, when scientist David R. Goddard identified thioglycolic acid as a useful reagent for reducing disulfide bonds in proteins. This breakthrough discovery established the chemical basis for understanding how mercaptoacetic acid derivatives could modify protein structures, particularly keratin found in hair, nails, and feathers. Goddard's research revealed that disulfide bond disruption enabled structural reshaping of protein-containing materials, with subsequent reformation of these bonds allowing for permanent structural modifications.
The transition from thioglycolic acid research to ester derivatives occurred during the 1940s, when chemical manufacturers recognized the potential for creating more processable and application-specific variants of the parent compound. The development of alkyl esters, including 2-ethylhexyl thioglycolate, addressed several limitations of thioglycolic acid, particularly its handling characteristics and solubility properties in organic systems. These ester derivatives maintained the essential thiol functionality while providing enhanced compatibility with various industrial processes.
Research in thioglycolate ester synthesis and applications has expanded significantly since the mid-20th century, with particular emphasis on their role as chain transfer agents in polymer chemistry and as metal ion complexing agents. The presence of both carboxyl and thiol functional groups in the thioglycolic acid molecule has predetermined the chemical properties of various derivatives, with esters representing the most commercially significant class of these compounds. Contemporary research focuses on optimizing synthetic routes and exploring novel applications in materials science and chemical processing.
2-Ethylhexyl thioglycolate possesses the molecular formula C₁₀H₂₀O₂S, with a molecular weight of 204.33 grams per mole. The compound's structure features a thioglycolic acid backbone esterified with 2-ethylhexanol, creating a branched alkyl chain that significantly influences its physical and chemical properties. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-ethylhexyl 2-sulfanylacetate, reflecting its systematic structural description.
The molecular architecture incorporates two primary functional domains: the thiol group (-SH) attached to the acetate carbon and the ester linkage connecting the carboxylic acid functionality to the branched octyl alcohol. This dual functionality imparts unique reactivity patterns, with the thiol group serving as a nucleophilic center capable of participating in oxidation-reduction reactions, metal coordination, and radical chemistry processes. The ester functionality provides stability under neutral conditions while enabling hydrolysis reactions under acidic or basic conditions.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O₂S | |
| Molecular Weight | 204.33 g/mol | |
| Density | 0.972 g/mL | |
| Boiling Point | 134°C | |
| Molar Volume | 210.2 mL/mol |
The three-dimensional molecular configuration exhibits a flexible backbone due to the saturated carbon chain, allowing for conformational adaptability in various chemical environments. The InChI representation (InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3) provides a standardized description of the molecular connectivity. The canonical SMILES notation (CCCCC(CC)COC(=O)CS) offers an alternative linear representation of the molecular structure.
The branched 2-ethylhexyl alcohol component contributes to the compound's lipophilic character, enhancing solubility in organic solvents while reducing water solubility. This structural feature proves particularly valuable in applications requiring compatibility with hydrophobic polymer systems or organic reaction media. The specific branching pattern of the alcohol component influences the compound's physical properties, including viscosity, volatility, and thermal stability characteristics.
2-Ethylhexyl thioglycolate operates under several nomenclature systems and regulatory frameworks, with the Chemical Abstracts Service registry number 7659-86-1 serving as the primary identification code. The European Chemical Agency assigns the EC number 231-626-4 to this compound, facilitating its regulation under European Union chemical legislation. These numerical identifiers ensure unambiguous identification across international regulatory and commercial systems.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 2-ethylhexyl 2-sulfanylacetate. Alternative accepted names include 2-ethylhexyl mercaptoacetate, 2-ethylhexyl thioglycolate, and acetic acid, 2-mercapto-, 2-ethylhexyl ester. These various naming conventions reflect different chemical nomenclature traditions and regulatory requirements across international jurisdictions.
| Nomenclature System | Designation | Authority |
|---|---|---|
| Chemical Abstracts Service Number | 7659-86-1 | Chemical Abstracts Service |
| European Community Number | 231-626-4 | European Chemicals Agency |
| International Union of Pure and Applied Chemistry Name | 2-ethylhexyl 2-sulfanylacetate | International Union of Pure and Applied Chemistry |
| DSSTox Substance Identifier | DTXSID4027656 | Environmental Protection Agency |
Under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework, 2-ethylhexyl thioglycolate requires registration for commercial use within the European Union. The compound falls under specific regulatory classifications related to its chemical properties and potential applications, necessitating compliance with established safety and environmental protocols. The European Chemicals Agency maintains comprehensive documentation regarding the compound's regulatory status and required compliance measures.
The Food and Drug Administration's Global Substance Registration System assigns the identifier X6P51ASB6H to this compound, facilitating its tracking within pharmaceutical and cosmetic applications. The Environmental Protection Agency's DSSTox database includes the compound under identifier DTXSID4027656, supporting computational toxicology research and regulatory decision-making processes. These multiple identification systems ensure comprehensive regulatory coverage across various application domains and international jurisdictions.
2-Ethylhexyl thioglycolate exhibits characteristic spectral features that reflect its dual functionality containing both thiol and ester groups. The molecular structure with formula C₁₀H₂₀O₂S presents distinct spectroscopic signatures that enable precise identification and quantification [1] [2].
Nuclear Magnetic Resonance Spectroscopy Analysis
¹H Nuclear Magnetic Resonance spectroscopy reveals the characteristic resonances of the 2-ethylhexyl chain and the thioglycolate moiety. The compound displays typical alkyl proton patterns in the aliphatic region, with the methylene protons adjacent to the ester oxygen showing distinctive chemical shifts. The thiol proton, when present in the free form, appears as a characteristic signal that can be readily identified through Nuclear Magnetic Resonance analysis [3]. Advanced ¹¹⁹Sn Nuclear Magnetic Resonance studies of related thioglycolate complexes have demonstrated the utility of multinuclear Nuclear Magnetic Resonance techniques for structural characterization of these compounds [4] [5].
Fourier Transform Infrared Spectroscopic Characteristics
Fourier Transform Infrared spectroscopy provides definitive identification of the functional groups present in 2-ethylhexyl thioglycolate. The compound exhibits characteristic absorption bands that correspond to its molecular structure. The carbonyl stretch of the ester group appears in the typical range for aliphatic esters, while the carbon-hydrogen stretching vibrations of the alkyl chains produce the expected patterns in the 2800-3000 cm⁻¹ region [6].
The thiol functionality, when present in the free form, shows characteristic sulfur-hydrogen stretching vibrations. Studies of thioglycolic acid derivatives have revealed that the ν(S-H) absorption typically appears around 2559 cm⁻¹, though this can be shifted depending on the molecular environment and hydrogen bonding interactions [6]. The ester carbonyl stretch (ν(C=O)) appears prominently in the spectrum, providing a reliable marker for compound identification.
The coordination chemistry of 2-ethylhexyl thioglycolate with metal centers has been extensively studied, revealing important structural information about the binding modes and molecular arrangements. The compound acts as a bidentate ligand through its sulfur and oxygen donor atoms, forming stable coordination complexes with various metal ions [7] [8].
Structural Analysis of Metal Complexes
X-ray crystallographic studies of diorganotin bis(2-ethylhexyl thioglycolate) complexes have provided detailed structural information about the coordination environment. These complexes typically adopt distorted octahedral geometries around the central metal atom, with the thioglycolate ligands coordinating through both sulfur and oxygen atoms [7]. The 2-ethylhexyl chains extend away from the coordination sphere, providing steric bulk that influences the overall molecular conformation.
The crystal structures reveal important features such as intermolecular interactions, packing arrangements, and conformational preferences of the flexible alkyl chains. These structural parameters are crucial for understanding the physical properties and behavior of the compound in different environments [9].
The thermodynamic properties of 2-ethylhexyl thioglycolate reflect its molecular structure and intermolecular interactions. The compound exhibits well-defined phase transition behavior under various pressure conditions, with the reduced pressure boiling point being particularly significant for industrial applications [10] [11].
Pressure-Temperature Relationships
Under standard atmospheric conditions, 2-ethylhexyl thioglycolate has a boiling point range of 255-260°C [12] [13] [14]. However, under reduced pressure conditions of 1.6 kilopascals, the boiling point decreases significantly to 125°C [10] [11]. This substantial reduction in boiling temperature under vacuum conditions is characteristic of high molecular weight organic compounds and is particularly advantageous for purification and processing applications where thermal degradation must be avoided.
The vapor pressure data indicates relatively low volatility at ambient temperatures, with values of 0.024 hectopascals at 20°C and 0.036 hectopascals at 25°C [15]. This low vapor pressure contributes to the compound's stability during storage and handling operations.
Thermal Stability Characteristics
Thermal analysis reveals that 2-ethylhexyl thioglycolate remains stable under normal storage and handling conditions up to approximately 280°C [16]. The compound maintains its chemical integrity at room temperature, making it suitable for long-term storage when kept in cool, dark conditions below 15°C [1] [17]. The melting point of -31°C indicates that the compound remains liquid across a wide temperature range under normal operating conditions [18] [19].
The solubility characteristics of 2-ethylhexyl thioglycolate are governed by its amphiphilic molecular structure, which contains both hydrophobic alkyl chains and polar functional groups [20]. This structural duality results in distinctive solubility patterns across different solvent systems.
Hydrophobic Solvent Interactions
The compound demonstrates excellent solubility in organic solvents due to the presence of the long 2-ethylhexyl chain, which provides significant hydrophobic character [21]. In ethanol and diethyl ether, the compound shows complete miscibility, making these solvents suitable for purification and formulation purposes. The high solubility in organic media is further enhanced by the relatively weak intermolecular interactions between thioglycolate molecules.
Aqueous Solubility Limitations
Water solubility is extremely limited, with measured values of 4.73 mg/L at 20°C and 0.03 g/L at 23°C [1] [17] [13] [22]. This low aqueous solubility is consistent with the compound's high log P value of 4.7, indicating strong partitioning into organic phases [13] [22]. The limited water solubility is primarily attributed to the dominant hydrophobic character imparted by the branched octyl chain.
The hydrolytic stability of 2-ethylhexyl thioglycolate varies significantly with pH conditions, temperature, and reaction environment. Under neutral and mildly acidic or basic conditions, the compound demonstrates remarkable stability, while extreme pH conditions can lead to hydrolytic cleavage [23].
pH-Dependent Hydrolysis Behavior
At physiological and near-neutral pH conditions (pH 4.0, 7.0, and 9.0), 2-ethylhexyl thioglycolate exhibits exceptional hydrolytic stability. Studies conducted at 50°C for five days showed less than 10% degradation across this pH range, indicating that the ester bond remains intact under these conditions [23]. This stability is particularly important for applications where the compound may encounter varying pH environments.
Gastric Environment Degradation
Under simulated gastric conditions (pH 1.2 at 37°C), the hydrolysis behavior becomes more complex. Initial studies using ¹¹⁹Sn Nuclear Magnetic Resonance spectroscopy of related diorganotin thioglycolate complexes revealed rapid equilibration within the first 30 minutes, followed by a more gradual degradation process over 72 hours [4] [5]. The primary hydrolysis product under these extreme acidic conditions is the formation of chloro-thioglycolate derivatives rather than complete ester cleavage.
Mechanistic Considerations
The hydrolysis mechanism involves initial protonation of the ester oxygen under acidic conditions, followed by nucleophilic attack by water molecules. The presence of the thiol group can influence this process through intramolecular interactions and potential metal coordination in complex systems [5]. The stability under neutral conditions suggests that the ester bond is not particularly susceptible to base-catalyzed hydrolysis.
The thiol group in 2-ethylhexyl thioglycolate represents the most reactive site toward oxidative processes. The sulfur atom can undergo various oxidation reactions depending on the nature and strength of the oxidizing agent, leading to different products and reaction pathways [24] [25].
Mild Oxidation Reactions
Under mild oxidizing conditions, such as exposure to atmospheric oxygen, the primary reaction involves the formation of disulfide bonds through the coupling of two thiol molecules [25] [26] [27]. This reaction follows the general pathway: 2 RSH → RSSR + H₂, where two molecules of 2-ethylhexyl thioglycolate combine to form the corresponding disulfide with elimination of hydrogen gas. This process is reversible under reducing conditions and represents a common protective mechanism in biological systems.
Strong Oxidizing Agent Reactions
When exposed to strong oxidizing agents, the thiol group can undergo successive oxidation reactions leading to the formation of sulfenic acid intermediates, followed by further oxidation to sulfonic acid derivatives [24]. The reaction pathway involves: RSH → RSOH → RSO₂H → RSO₂OH, with each step representing an increase in the oxidation state of the sulfur atom. These reactions are generally irreversible and lead to significant changes in the chemical and physical properties of the compound.
Peroxide-Mediated Oxidation
Reactions with hydroperoxides represent an important class of oxidative transformations for thiols. Computational studies have shown that thiols can react with hydroperoxides through various mechanistic pathways, forming sulfoxide intermediates and other oxidized products [24]. The activation energies for these reactions are generally moderate, making them feasible under autoxidation conditions encountered in fuel systems and other applications.
Photochemical Oxidation Susceptibility
The thiol functionality is susceptible to photochemical oxidation, particularly under ultraviolet radiation. This process can lead to the formation of thiyl radicals, which can propagate chain reactions and lead to polymer formation or other complex degradation products [6]. Photoprotection through appropriate storage conditions is therefore essential for maintaining compound stability.
Flammable;Irritant;Environmental Hazard